4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol, commonly known as gaboxadol, is a synthetic compound that acts as a selective agonist for the gamma-aminobutyric acid A receptor. This compound has garnered attention due to its potential applications in treating various neurological disorders, including sleep disorders and anxiety. Gaboxadol is classified as a psychoactive substance and is recognized for its role in modulating GABAergic signaling in the central nervous system.
Gaboxadol was first synthesized in the late 20th century and has been studied extensively due to its unique pharmacological properties. It belongs to the class of compounds known as isoxazoles, which are characterized by a five-membered heterocyclic structure containing an isoxazole ring. The compound's International Nonproprietary Name (INN) is gaboxadol, and it is also referred to by its chemical name, 4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridin-3-ol.
The synthesis of gaboxadol involves several key steps. One notable method begins with pyrrolidin-2-one as a starting material. The process includes:
This method has been praised for its efficiency and cost-effectiveness, making it suitable for industrial applications.
Gaboxadol participates in various chemical reactions that are pivotal for its biological activity:
Gaboxadol's mechanism of action primarily involves its interaction with GABA A receptors, particularly those containing delta subunits. Upon binding to these receptors, gaboxadol induces conformational changes that facilitate chloride ion influx into neurons. This hyperpolarization effect decreases neuronal excitability and results in sedative effects.
Research indicates that gaboxadol's selectivity for specific GABA A receptor subtypes may contribute to its reduced side effects compared to traditional benzodiazepines . Its efficacy in modulating sleep architecture has also been documented in clinical studies.
Gaboxadol has been investigated for various scientific uses:
The compound is systematically named 4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridin-3-ol under IUPAC rules, reflecting its fused bicyclic structure. It consists of a six-membered piperidine ring (4,5,6,7-tetrahydro) fused with a five-membered isoxazole heterocycle where the oxygen and nitrogen atoms occupy adjacent positions (1,2-oxazole). The fusion occurs between bonds "c" of the pyridine ring and "3,4" of the isoxazole, positioning the hydroxyl group at C3 of the isoxazole [1] [5]. This compound is pharmacologically recognized as gaboxadol (developmental code THIP) [5] [9].
The molecular formula is C₆H₈N₂O₂ (molar mass: 140.14 g/mol), with a zwitterionic structure due to proton transfer from the isoxazolol hydroxyl to the piperidine nitrogen. This creates a betaine form (internal salt) under physiological pH, enhancing water solubility [5] [6]. X-ray diffraction confirms the piperidine ring adopts a boat conformation, with the isoxazole plane tilted at 12.5° relative to the pseudo-equatorial plane. The molecule lacks chiral centers but exhibits restricted rotation about the C3a-C7a bond, influencing its receptor binding [4] [7].
Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters: a = 7.32 Å, b = 11.48 Å, c = 8.91 Å, β = 106.5° [4] [7]. Key structural features include:
Table 1: Crystallographic Parameters of Gaboxadol
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell (a,b,c) | 7.32 Å, 11.48 Å, 8.91 Å |
β angle | 106.5° |
Intramolecular H-bond | 1.72 Å (O···H-N) |
Intermolecular H-bond | 2.87 Å (N⁺-H···O⁻) |
NMR Spectroscopy (D₂O):
IR Spectroscopy (KBr):Broad band at 2500–3000 cm⁻¹ (N⁺-H stretch), 1630 cm⁻¹ (C=O stretch, amidic), 1550 cm⁻¹ (C=N⁺ vibration), and 1400 cm⁻¹ (N-O stretch) [9].
Mass Spectrometry:EI-MS shows m/z 140 [M]⁺ (base peak), with fragments at m/z 112 (loss of CO), 96 (loss of N₂O), and 68 (C₄H₆N⁺ from piperidine ring cleavage) [5].
Table 2: Key Spectroscopic Signatures of Gaboxadol
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 4.37 (t, 2H) | H7 (CH₂-N⁺) |
δ 3.65 (t, 2H) | H4 (CH₂-N⁺) | |
¹³C NMR | δ 165.2 | C3 (isoxazolol C=O) |
δ 106.2 | C3a (fusion carbon) | |
IR | 1630 cm⁻¹ | C=O stretch |
MS | m/z 140 | Molecular ion [M]⁺ |
Gaboxadol exhibits a pH-dependent tautomeric equilibrium involving three species:
UV spectroscopy confirms the zwitterion’s dominance (λₘₐₓ = 230 nm in water), while computational studies (DFT) indicate the zwitterion is ~8.3 kcal/mol more stable than the neutral form due to electrostatic stabilization. The tautomerization barrier is 12.7 kcal/mol, restricting rapid interconversion [6].
Table 3: Tautomeric Distribution vs. pH
pH | Cationic (%) | Zwitterionic (%) | Anionic (%) |
---|---|---|---|
2.0 | 98 | 2 | 0 |
7.4 | 1 | 97 | 2 |
10.0 | 0 | 18 | 82 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1